Cas no 64308-63-0 (7-Phenylacetamide-3-chloromethyl-3-cephem-4-carboxylic Acid Diphenylmethyl Ester)
Il composto 7-Phenylacetamide-3-chloromethyl-3-cephem-4-carboxylic Acid Diphenylmethyl Ester è un intermedio chiave nella sintesi di antibiotici β-lattamici, in particolare delle cefalosporine. La sua struttura presenta un nucleo cephem funzionalizzato con un gruppo clorometile in posizione 3 e un estere difenilmetilico in posizione 4, che ne migliora la stabilità e la reattività nei processi di modificazione chimica. Il gruppo fenilacetamido in posizione 7 contribuisce alla specificità biologica, rendendolo un precursore versatile per derivati ad ampio spettro. La sua elevata purezza e selettività lo rendono ideale per applicazioni nella ricerca e nello sviluppo farmaceutico, garantendo una buona resa nei passaggi sintetici successivi.

64308-63-0 structure
Nome del prodotto:7-Phenylacetamide-3-chloromethyl-3-cephem-4-carboxylic Acid Diphenylmethyl Ester
Numero CAS:64308-63-0
MF:C29H25ClN2O4S
MW:533.037805318832
MDL:MFCD00191254
CID:58173
PubChem ID:11145881
7-Phenylacetamide-3-chloromethyl-3-cephem-4-carboxylic Acid Diphenylmethyl Ester Proprietà chimiche e fisiche
Nomi e identificatori
-
- (6R,7R)-Benzhydryl 3-(chloromethyl)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
- 7-PHENYLACETAMIDE-3-CHLOROMETHYL-3-CEPHEM-4-CARBOXYLIC ACID DIPHENYLMETHYL ESTER
- GCLH:7-PHENYLACETAMIDO-3-CHLOROMETHYL-3-CEPHEM-4-CARBOXYLIC ACID DIPHENYL METHYL ESTER
- 7-Phenylacetamide-3-
- 7-Phenylacetamido-3-chloromethyl-3-Cephem-4-Carboxylic Acid Diphenyl Methyl Ester(GCLH)
- 7-PHENYLACETAMIDO-3-CHLOROMETHYL-3-CEPHEM-4-CARBOXYLIC ACIDDI-PHENYL METHYL ESTER (GCLH)
- GCLH
- 7-Phenylacetamido-3-chloromethyl-3-cephem-4-carboxylic acid di-phenyl methyl ester
- SCHEMBL9699333
- 64308-63-0
- AKOS005146281
- benzhydryl (6R,7R)-3-(chloromethyl)-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
- (6R,7R)-Benzhydryl3-(chloromethyl)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
- BCMPVBNNIHFSLU-UFHPHHKVSA-N
- CS-W006966
- (6R,7R)-Benzhydryl 3-(chloromethyl)-8-oxo-7-(2-phenylacetamido)-5-thia-1-aza bicyclo[4.2.0]oct-2-ene-2-carboxylate
- MFCD00191254
- DIPHENYLMETHYL (6R,7R)-3-(CHLOROMETHYL)-8-OXO-7-(2-PHENYLACETAMIDO)-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLATE
- AS-14132
- Benzhydryl 3-chloromethyl-7beta-phenylacetamido-3-cephem-4-carboxylate
- diphenylmethyl 3-chloromethyl-7beta-phenylacetamidoceph-3-em-4-carboxylate
- benzhydryl [6R,7R]-3-chloromethyl-8-oxo-7-phenylacetylamino-5-thia-1-aza-bicyclo[4.2.0]oct-2-ene-2-carboxylate
- 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid,3-(chloromethyl)-8-oxo-7-[(phenylacetyl)amino]-, diphenylmethyl ester,(6R,7R)-
- 7-Phenylacetamide-3-chloromethyl-3-cephem-4-carboxylic Acid Diphenylmethyl Ester
-
- MDL: MFCD00191254
- Inchi: 1S/C29H25ClN2O4S/c30-17-22-18-37-28-24(31-23(33)16-19-10-4-1-5-11-19)27(34)32(28)25(22)29(35)36-26(20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,24,26,28H,16-18H2,(H,31,33)/t24?,28-/m0/s1
- Chiave InChI: BCMPVBNNIHFSLU-UFHPHHKVSA-N
- Sorrisi: O=C1N2C(C(OC(C3=CC=CC=C3)C4=CC=CC=C4)=O)=C(CS[C@@H]2[C@@H]1NC(CC5=CC=CC=C5)=O)CCl
Proprietà calcolate
- Massa esatta: 532.12200
- Massa monoisotopica: 532.1223562g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 37
- Conta legami ruotabili: 10
- Complessità: 859
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 101Ų
- XLogP3: 4.4
Proprietà sperimentali
- Colore/forma: 灰白色至淡黄色结晶粉末
- Densità: 1.39
- Punto di fusione: 122-128°C
- Punto di ebollizione: 778.9 °C at 760 mmHg
- Punto di infiammabilità: 424.9 °C
- Indice di rifrazione: 1.685
- PSA: 101.01000
- LogP: 4.78350
7-Phenylacetamide-3-chloromethyl-3-cephem-4-carboxylic Acid Diphenylmethyl Ester Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H315; H319; H335
- Dichiarazione di avvertimento: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Condizioni di conservazione:Store at room temperature
7-Phenylacetamide-3-chloromethyl-3-cephem-4-carboxylic Acid Diphenylmethyl Ester Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1263916-25mg |
5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid,3-(chloromethyl)-8-oxo-7-[(phenylacetyl)amino]-, diphenylmethyl ester,(6R,7R)- |
64308-63-0 | 95% | 25mg |
$145 | 2023-09-04 | |
eNovation Chemicals LLC | Y1263916-100mg |
5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid,3-(chloromethyl)-8-oxo-7-[(phenylacetyl)amino]-, diphenylmethyl ester,(6R,7R)- |
64308-63-0 | 95% | 100mg |
$160 | 2024-06-06 | |
TRC | P319100-10g |
7-Phenylacetamide-3-chloromethyl-3-cephem-4-carboxylic Acid Diphenylmethyl Ester |
64308-63-0 | 10g |
$1849.00 | 2023-05-17 | ||
Chemenu | CM202420-5g |
7-Phenylacetamido-3-chloromethyl-3-cephem-4-carboxylic acid di-phenyl methyl ester |
64308-63-0 | 95% | 5g |
$421 | 2021-06-09 | |
eNovation Chemicals LLC | Y1263916-1g |
5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid,3-(chloromethyl)-8-oxo-7-[(phenylacetyl)amino]-, diphenylmethyl ester,(6R,7R)- |
64308-63-0 | 95% | 1g |
$455 | 2024-06-06 | |
Chemenu | CM202420-1g |
7-Phenylacetamido-3-chloromethyl-3-cephem-4-carboxylic acid di-phenyl methyl ester |
64308-63-0 | 95% | 1g |
$*** | 2023-05-30 | |
Chemenu | CM202420-250mg |
7-Phenylacetamido-3-chloromethyl-3-cephem-4-carboxylic acid di-phenyl methyl ester |
64308-63-0 | 95% | 250mg |
$*** | 2023-05-30 | |
Chemenu | CM202420-100mg |
7-Phenylacetamido-3-chloromethyl-3-cephem-4-carboxylic acid di-phenyl methyl ester |
64308-63-0 | 95% | 100mg |
$*** | 2023-05-30 | |
Ambeed | A263425-1g |
(6R,7R)-Benzhydryl 3-(chloromethyl)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
64308-63-0 | 95% | 1g |
$737.0 | 2025-02-26 | |
1PlusChem | 1P00IBTB-100mg |
5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid,3-(chloromethyl)-8-oxo-7-[(phenylacetyl)amino]-, diphenylmethyl ester,(6R,7R)- |
64308-63-0 | 95% | 100mg |
$71.00 | 2025-02-28 |
7-Phenylacetamide-3-chloromethyl-3-cephem-4-carboxylic Acid Diphenylmethyl Ester Letteratura correlata
-
Ling Ge,Leonardo Bernasconi,Patricia Hunt Phys. Chem. Chem. Phys. 2013 15 13169
-
Keith J. Laidler Trans. Faraday Soc. 1955 51 528
-
Johan E. Enderby Chem. Soc. Rev. 1995 24 159
-
5. Monte Carlo simulations and neutron diffraction studies of the peptide forming system 0.5 mol kg?1CuCl2–5mol kg?1NaCl–H2Oat 293 and 353 KNorbert R. Texler,Stephen Holdway,George W. Neilson,Bernd M. Rode J. Chem. Soc. Faraday Trans. 1998 94 59
64308-63-0 (7-Phenylacetamide-3-chloromethyl-3-cephem-4-carboxylic Acid Diphenylmethyl Ester) Prodotti correlati
- 2172445-89-3(2-(3,3,3-trifluoroprop-1-en-2-yl)cyclobutan-1-ol)
- 1565601-28-6(3-(1-methanesulfonylethyl)-1-methyl-1H-pyrazol-5-amine)
- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)
- 952981-85-0(N-(5-chloro-2-methoxyphenyl)-N'-({1-(thiophen-2-yl)methylpiperidin-4-yl}methyl)ethanediamide)
- 2228193-41-5(1-1-(4-ethoxy-3-methoxyphenyl)cyclopropylethan-1-amine)
- 219947-95-2(1-Hexadecyl-3-methylimidazolium hexafluorophosphate)
- 1235621-90-5(1-methyl-2-{4-3-(trifluoromethyl)benzenesulfonylpiperazin-1-yl}-1H-1,3-benzodiazole)
- 477570-32-4(methyl 2-(5-chlorothiophene-2-amido)-4H,5H,6H-cyclopentabthiophene-3-carboxylate)
- 28127-65-3(methyl (E)-4-hydroxy-2-methylbut-2-enoate)
- 2034431-06-4(N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:64308-63-0)7-Phenylacetamide-3-chloromethyl-3-cephem-4-carboxylic Acid Diphenylmethyl Ester

Purezza:99%/99%
Quantità:1g/5g
Prezzo ($):265.0/732.0